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1-Methoxypropan-2-yl Methanesulfonate: A Technical Review of Predicted Biological Activity

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available scientific literature detailing the biological activity, experimental protocols, or specific signaling pathways associated with **1- Methoxypropan-2-yl methanesulfonate**. This document, therefore, provides a technical review based on the well-established properties of the methanesulfonate functional group and data from structurally related analogue compounds. The information presented is for informational and research guidance purposes only and should be interpreted with caution.

Introduction

1-Methoxypropan-2-yl methanesulfonate is a chemical compound with the formula C₅H₁₂O₄S and a molecular weight of 168.21 g/mol .[1] Structurally, it is the methanesulfonate ester of 1-methoxy-2-propanol. While specific biological data for this compound is lacking[2][3], its chemical class as a short-chain alkyl methanesulfonate strongly suggests potential as a genotoxic agent.[4] Methanesulfonate esters are known to be good leaving groups in nucleophilic substitution reactions, a property that enables them to act as DNA alkylating agents.[4]

This guide summarizes the predicted biological effects of **1-Methoxypropan-2-yl methanesulfonate** based on the known activities of related compounds, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). These compounds are well-



characterized mutagens and carcinogens used extensively in genetic and cancer research.[5]

Predicted Biological Activity and Mechanism of Action

Alkyl methanesulfonates are known to exert their biological effects primarily through the alkylation of DNA.[4] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl group (in this case, the 1-methoxypropan-2-yl group) to nucleophilic sites on DNA bases.

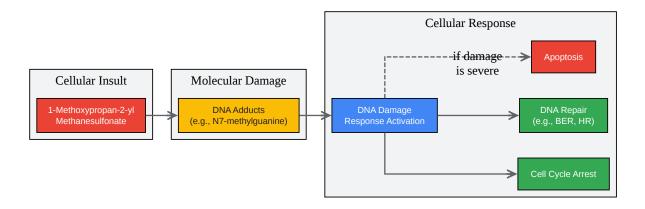
The primary mechanism of action is predicted to be DNA alkylation, leading to:

- Base modification: Preferential methylation of guanine at the N7 position and adenine at the N3 position.[2][5]
- DNA damage: The formation of these adducts can lead to base mispairing during DNA replication, DNA strand breaks, and stalled replication forks.[2][5]
- Genotoxicity: If the DNA damage is not repaired, it can lead to mutations, chromosomal aberrations, and ultimately, carcinogenicity.[7][8]

Signaling Pathway of DNA Damage Response

The introduction of DNA adducts by an alkylating agent like **1-Methoxypropan-2-yl methanesulfonate** is expected to trigger the DNA Damage Response (DDR) pathway. This complex signaling network aims to repair the damage and maintain genomic integrity.





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Caption: Predicted signaling pathway upon exposure to **1-Methoxypropan-2-yl methanesulfonate**.

Quantitative Data from Analogue Compounds

No quantitative biological data is available for **1-Methoxypropan-2-yl methanesulfonate**. The following tables summarize genotoxicity data for the well-studied analogues, Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). This data is presented to provide a comparative context for the potential potency of **1-Methoxypropan-2-yl methanesulfonate**.

Table 1: Genotoxicity of Methyl Methanesulfonate (MMS)



| Assay Type | Test System | Concentration/ Dose Range | Result | Reference |
|------------------------|---|------------------------------|--|-----------|
| Ames Test | Salmonella typhimurium TA100 | 5 μ g/plate | Positive (mutagenic) | [1] |
| Comet Assay | Allium cepa root cells | 50 - 4000 μΜ | Positive (induces DNA damage) | [9] |
| In vivo Comet Assay | Mouse liver, kidneys, bone marrow | Not specified | Positive (genotoxic in multiple organs) | [2] |
| Lipid Alteration | Human cell lines (HepG2, RPE-1) | 0.005% for 2 hours | Triggers lipid stress at the inner nuclear membrane | [10][11] |

Table 2: Genotoxicity of Ethyl Methanesulfonate (EMS)

| Assay Type | Test System | Concentration/ Dose Range | Result | Reference |
|-------------------------|------------------------------------|------------------------------|--|-----------|
| Ames Test | Salmonella typhimurium TA100 | 1500 μ g/plate | Positive (mutagenic) | [1] |
| In vivo Genotoxicity | Various (mice, rats) | 50 - 100 mg/kg | Positive in most studies at 100 mg/kg | [7][12] |
| Teratogenicity | Mice | NOAEL of 100 mg/kg | Teratogenic effects observed at higher doses | [7] |
| Mutagenesis | Glycine max (Soybean) | 25 mM | Effective for inducing mutations in plant breeding | [13] |



Experimental Protocols

Detailed experimental protocols for **1-Methoxypropan-2-yl methanesulfonate** have not been published. However, standard assays used to evaluate the genotoxicity of alkylating agents are well-established. Below are generalized methodologies for key experiments.

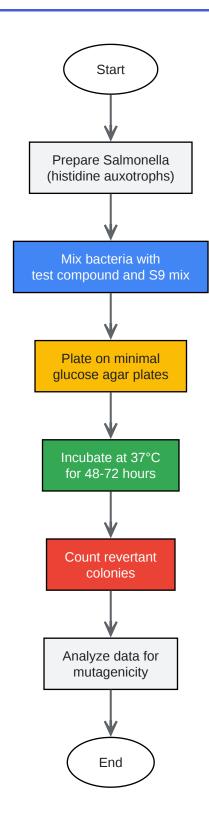
Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical compound.

Methodology:

- Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
- Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal agar plate lacking histidine.
- Incubation: Plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.





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